molecular formula C7H8INO2S B226212 4-Iodo-3-methylbenzenesulfonamide

4-Iodo-3-methylbenzenesulfonamide

Cat. No. B226212
M. Wt: 297.12 g/mol
InChI Key: ZEWNMTTWOISPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methylbenzenesulfonamide, also known as IMBS, is a chemical compound that has been widely studied for its potential biological and medicinal properties. It belongs to the class of sulfonamide compounds, which have been used as antibiotics and antifungal agents. IMBS has been found to possess several interesting properties, including its ability to inhibit certain enzymes, and its potential use as a starting material for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, it has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodo-3-methylbenzenesulfonamide are not fully understood, but it has been found to possess several interesting properties. For example, it has been found to possess antifungal activity, and has been studied for its potential use as an antifungal agent. It has also been found to possess anticancer activity, and has been studied for its potential use as an anticancer agent. Additionally, it has been found to possess anti-inflammatory activity, and has been studied for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Iodo-3-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize, and can be produced in high yields. Additionally, it has been found to possess several interesting properties, which make it a valuable starting material for the synthesis of other biologically active compounds. However, one limitation of using 4-Iodo-3-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for research on 4-Iodo-3-methylbenzenesulfonamide. One direction is to continue to study its potential use as a starting material for the synthesis of other biologically active compounds. Another direction is to further investigate its mechanism of action, in order to better understand its effects on biological systems. Additionally, research could be conducted to explore its potential use as an antifungal, anticancer, or anti-inflammatory agent. Finally, research could be conducted to investigate its potential use as a ligand in metal-catalyzed reactions.

Synthesis Methods

The synthesis of 4-Iodo-3-methylbenzenesulfonamide can be achieved through several methods, including the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with ammonia or primary amines. Another method involves the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with sodium azide, followed by reduction with sodium dithionite. These methods have been optimized to produce high yields of 4-Iodo-3-methylbenzenesulfonamide, and are widely used in laboratory settings.

Scientific Research Applications

4-Iodo-3-methylbenzenesulfonamide has been studied extensively for its potential use as a starting material for the synthesis of other biologically active compounds. It has been found to possess several interesting properties, including its ability to inhibit certain enzymes, and its potential use as a starting material for the synthesis of other biologically active compounds. 4-Iodo-3-methylbenzenesulfonamide has also been studied for its potential use as a ligand in metal-catalyzed reactions, and as a potential anticancer agent.

properties

Product Name

4-Iodo-3-methylbenzenesulfonamide

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

4-iodo-3-methylbenzenesulfonamide

InChI

InChI=1S/C7H8INO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)

InChI Key

ZEWNMTTWOISPEF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)I

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)I

Origin of Product

United States

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